molecular formula C28H22 B072080 1,1,4,4-Tetraphenyl-1,3-butadiene CAS No. 1450-63-1

1,1,4,4-Tetraphenyl-1,3-butadiene

Cat. No.: B072080
CAS No.: 1450-63-1
M. Wt: 358.5 g/mol
InChI Key: KLCLIOISYBHYDZ-UHFFFAOYSA-N
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Description

1,1,4,4-Tetraphenyl-1,3-butadiene is an organic compound known for its electroluminescent properties. It is widely used as a wavelength shifter and electroluminescent dye, emitting blue light with a peak wavelength at 430 nm . This compound is also utilized in various scientific applications, including scintillation detectors and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,4,4-Tetraphenyl-1,3-butadiene can be synthesized through the reaction of diphenylacetylene with benzil in the presence of a base. The reaction typically involves heating the reactants in a solvent such as ethanol or benzene . Another method involves the reaction of cyclopentadiene with benzylideneacetophenone under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetraphenyl-1,3-butadiene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1,1,4,4-Tetraphenyl-1,3-butadiene has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,4,4-Tetraphenyl-1,3-butadiene is unique due to its high fluorescence efficiency and stability, making it particularly suitable for applications requiring consistent and reliable light emission. Its ability to form single crystals with high purity further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

1,4,4-triphenylbuta-1,3-dienylbenzene
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InChI

InChI=1S/C28H22/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H
Source PubChem
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InChI Key

KLCLIOISYBHYDZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
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Molecular Formula

C28H22
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DSSTOX Substance ID

DTXSID4061701
Record name Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis-
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Molecular Weight

358.5 g/mol
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Physical Description

Off-white fibers; [Alfa Aesar MSDS]
Record name 1,1,4,4-Tetraphenylbutadiene
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CAS No.

1450-63-1
Record name 1,1′,1′′,1′′′-(1,3-Butadiene-1,4-diylidene)tetrakis[benzene]
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Record name 1,1,4,4-Tetraphenyl-1,3-butadiene
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Record name Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis-
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Record name Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis-
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Record name 1,1,4,4-tetraphenylbuta-1,3-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of TPB?

A1: The molecular formula of TPB is C28H22. Its molecular weight is 358.48 g/mol.

Q2: What spectroscopic data is available for TPB?

A2: TPB has been characterized using various spectroscopic methods including UV-Vis, IR, Raman, and NMR (both 1H and 13C). [, , ] These techniques provide information on its electronic transitions, vibrational modes, and structural properties. For instance, studies revealed that the phenyl groups in TPB can arrange themselves around the butadiene skeleton in two stable conformers, one with inversion (Ci) and another with two-fold (C2) symmetry. These different conformations lead to distinct Raman spectra and selection rules. []

Q3: What are the known polymorphs of TPB and how do they differ?

A4: TPB exhibits polymorphism, with at least four known polymorphs (α, β, γ, and δ) and one solvate form. These polymorphs differ in their molecular packing and the arrangement of Ci and C2 conformers within the crystal lattice, leading to distinct physical properties. The relative thermal stability and occurrence of these polymorphs have been investigated. [, ]

Q4: What are the primary applications of TPB?

A4: TPB is mainly known for its applications in:

  • Scintillation Detectors: TPB is used as a wavelength shifter in liquid noble gas-based particle detectors, converting UV scintillation light to the visible region for easier detection. [, , , ]
  • Organic Light-Emitting Devices (OLEDs): TPB is employed as a blue-emitting dopant in OLEDs due to its efficient blue luminescence. [, , , , , ]

Q5: How is TPB applied in scintillation detectors?

A6: TPB is commonly deposited on the inner surfaces of detector components, such as acrylic vessels, to act as a wavelength-shifting reflector. When energetic particles interact with the liquid argon target, they produce UV scintillation light. The TPB absorbs this UV light and re-emits it at a longer wavelength in the visible spectrum, which can then be detected by photomultiplier tubes. [, , ]

Q6: What challenges are associated with using TPB in scintillation detectors, and how are they addressed?

A7: One challenge is the potential background signal from alpha-induced scintillation in TPB itself. Studies have characterized the pulse shape and light yield of this scintillation at cryogenic temperatures to explore background mitigation strategies through pulse-shape discrimination. [] Another challenge is contamination of the detector materials with radon daughters, particularly Pb-210. Strict control measures during the manufacturing and handling of the acrylic vessel, where TPB is deposited, are crucial to minimize this contamination and achieve the required background levels for dark matter searches. []

Q7: How is TPB used in organic light-emitting devices (OLEDs)?

A8: In OLEDs, TPB is often doped into a polymer matrix, such as poly(N-vinylcarbazole) (PVK), to function as the emissive layer. When an electric current is applied, electrons and holes recombine in the TPB-doped layer, leading to blue light emission. The performance of these devices can be further improved by incorporating additional layers, such as hole-blocking or electron-transporting layers, to optimize charge carrier injection and recombination. [, , , , , ]

Q8: What are the advantages of using TPB in OLEDs?

A9: TPB offers several benefits as a blue emitter in OLEDs, including its high fluorescence quantum yield, relatively short fluorescence decay time, and ability to be easily processed from solution. [] These characteristics contribute to the development of efficient and bright blue OLEDs.

Q9: Have there been any computational studies on TPB?

A10: Yes, computational studies using methods like density functional theory (DFT) have been employed to investigate the electronic structure, optical properties, and vibrational modes of TPB. [, ] These studies provide valuable insights into the relationship between the molecular structure and properties of TPB and guide the development of novel TPB derivatives with tailored functionalities.

Q10: How do structural modifications of TPB affect its properties?

A11: Research has shown that substitutions on the TPB molecule can significantly alter its photophysical properties, including fluorescence quantum yield, decay time, absorption, and emission spectra, as well as solubility. [] For instance, bromination generally reduces both quantum yield and decay time due to heavy-atom quenching. Interestingly, the introduction of alkyl groups can also impact these parameters, with symmetrical substitutions leading to different outcomes compared to asymmetrical ones. []

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